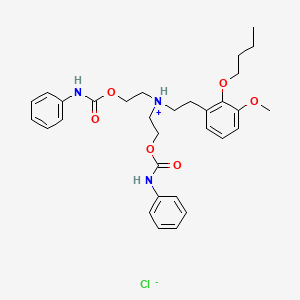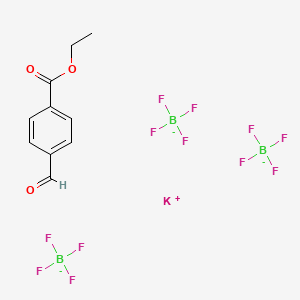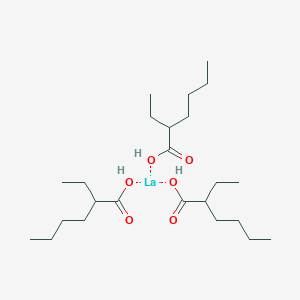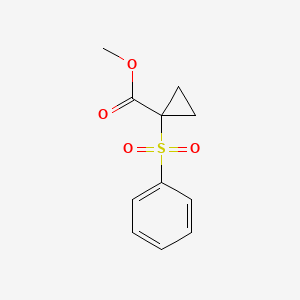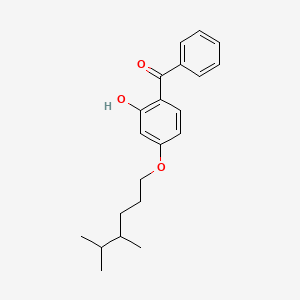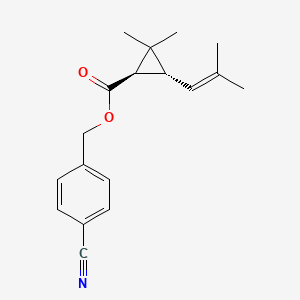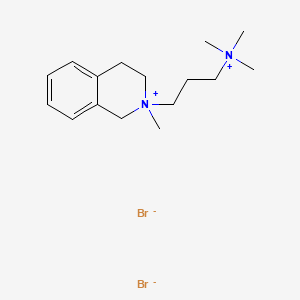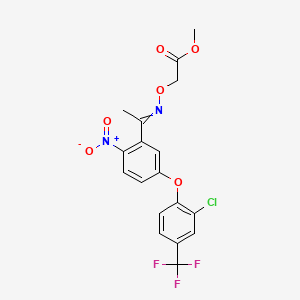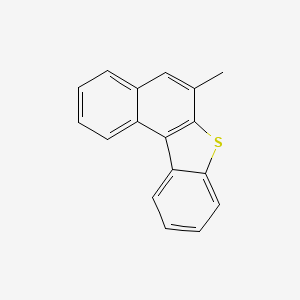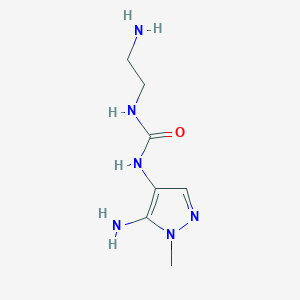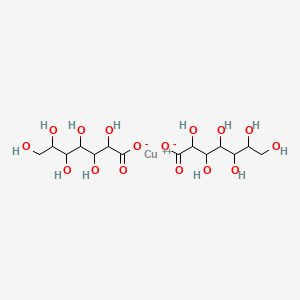
copper;2,3,4,5,6,7-hexahydroxyheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;2,3,4,5,6,7-hexahydroxyheptanoate is a coordination compound formed between copper ions and 2,3,4,5,6,7-hexahydroxyheptanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of multiple hydroxyl groups in the ligand provides unique chemical properties that can be exploited in different reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of copper;2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of copper salts with 2,3,4,5,6,7-hexahydroxyheptanoic acid under controlled conditions. One common method is to dissolve copper(II) acetate in water and then add an aqueous solution of 2,3,4,5,6,7-hexahydroxyheptanoic acid. The reaction mixture is stirred at room temperature until the formation of the complex is complete. The product is then isolated by filtration and dried under vacuum.
Industrial Production Methods: For industrial-scale production, the process can be scaled up by using larger reaction vessels and continuous stirring. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the consistent quality of the product. The use of automated systems can help in maintaining the desired reaction parameters and improving the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Copper;2,3,4,5,6,7-hexahydroxyheptanoate can undergo various types of chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, where it can be oxidized to higher oxidation states.
Reduction: The compound can also undergo reduction reactions, where the copper center is reduced to lower oxidation states.
Substitution: The hydroxyl groups in the ligand can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) complexes.
Applications De Recherche Scientifique
Copper;2,3,4,5,6,7-hexahydroxyheptanoate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and oxidation-reduction processes.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of copper;2,3,4,5,6,7-hexahydroxyheptanoate involves the interaction of the copper center with various molecular targets. In biological systems, the compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that cause oxidative stress and damage to cellular structures. This can result in the disruption of cellular functions and ultimately cell death. The hydroxyl groups in the ligand also play a role in stabilizing the complex and facilitating its interactions with target molecules.
Comparaison Avec Des Composés Similaires
Copper;2,3,4,5,6,7-hexahydroxyheptanoate can be compared with other copper complexes, such as:
Copper(II) acetate: Unlike this compound, copper(II) acetate lacks multiple hydroxyl groups, which limits its reactivity in certain reactions.
Copper(II) sulfate: This compound is commonly used in various industrial applications but does not have the same level of specificity in biological systems as this compound.
Copper(II) chloride: While it is widely used in organic synthesis, it does not offer the same range of applications in biological and medical research.
The unique combination of multiple hydroxyl groups and the copper center in this compound provides distinct advantages in terms of reactivity and specificity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
68475-46-7 |
|---|---|
Formule moléculaire |
C14H26CuO16 |
Poids moléculaire |
513.89 g/mol |
Nom IUPAC |
copper;2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Cu/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |
Clé InChI |
QSNKALZUWNHZKS-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



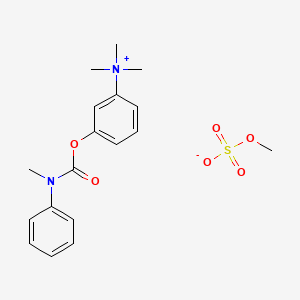
![3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13775797.png)
